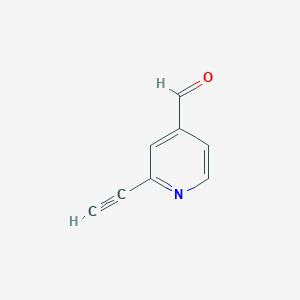

2-Ethynylpyridine-4-carbaldehyde

Description

BenchChem offers high-quality 2-Ethynylpyridine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethynylpyridine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H5NO |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

2-ethynylpyridine-4-carbaldehyde |

InChI |

InChI=1S/C8H5NO/c1-2-8-5-7(6-10)3-4-9-8/h1,3-6H |

InChI Key |

WEMHECAHUNDECE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC=CC(=C1)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis pathways for 2-Ethynylpyridine-4-carbaldehyde from 2-bromopyridine derivatives

This guide outlines the high-fidelity synthesis of 2-Ethynylpyridine-4-carbaldehyde starting from 2-bromo-4-methylpyridine .

The pathway is designed for maximum reliability, prioritizing the protection of the sensitive aldehyde functionality during the transition metal-catalyzed cross-coupling step.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-Ethynylpyridine-4-carbaldehyde Core Challenge: The simultaneous presence of a terminal alkyne (nucleophilic/acidic) and an aldehyde (electrophilic/oxidatively labile) requires orthogonal masking strategies. Strategy: The synthesis proceeds via a "Protection-First" approach. The C4-methyl group is functionalized to an aldehyde before the C2-bromine is coupled. The aldehyde is then acetal-protected to prevent interference (e.g., Glaser coupling side-reactions or aldol condensation) during the Sonogashira coupling.

Retrosynthetic Logic (DOT Visualization)

Caption: Retrosynthetic breakdown showing the transformation from the methyl precursor to the final ethynyl aldehyde.

Detailed Synthetic Protocols

Phase 1: Synthesis of the Aldehyde Precursor

Transformation: 2-Bromo-4-methylpyridine

While direct oxidation with Selenium Dioxide (

Protocol (SeO2 Oxidation):

-

Reagents: 2-Bromo-4-methylpyridine (10 mmol),

(11 mmol), 1,4-Dioxane (20 mL), Water (1 mL). -

Procedure:

-

Dissolve starting material in dioxane/water mixture.

-

Add

and heat to reflux ( -

Workup: Filter hot through Celite to remove black selenium metal. Concentrate filtrate.[1]

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate the aldehyde.

-

Note: If over-oxidation occurs, the product will be the carboxylic acid. In that case, reduce the acid to the alcohol (

) and oxidize to the aldehyde (

-

Phase 2: Protection of the Aldehyde

Transformation: 2-Bromo-4-pyridinecarboxaldehyde

Protecting the aldehyde is critical to prevent palladium interaction and side reactions during the basic Sonogashira conditions.

Protocol:

-

Reagents: 2-Bromo-4-pyridinecarboxaldehyde (1.0 equiv), Triethyl orthoformate (1.5 equiv),

-Toluenesulfonic acid (PTSA, 0.05 equiv), Ethanol (anhydrous). -

Procedure:

-

Dissolve the aldehyde in anhydrous ethanol.

-

Add triethyl orthoformate and catalytic PTSA.

-

Quench: Cool to RT, add solid

to neutralize. -

Isolation: Concentrate in vacuo, partition between water/DCM, dry organic layer (

), and concentrate. The acetal is usually stable enough to use without column purification.

-

Phase 3: Sonogashira Cross-Coupling

Transformation: 2-Bromo-4-(diethoxymethyl)pyridine

This step installs the alkyne handle. We use Trimethylsilylacetylene (TMSA) as a "masked" acetylene to prevent homocoupling and polymerization.

Protocol:

-

Reagents:

-

Procedure:

-

Degassing: Place the bromide, Pd catalyst, and CuI in a Schlenk flask. Cycle vacuum/Argon 3 times.

-

Add degassed solvent (

or THF/ -

Add TMS-acetylene via syringe.

-

Reaction: Heat to

for 4–12 hours. The solution will typically darken (Pd black formation indicates catalyst death, but dark brown is normal). -

Workup: Filter through a silica pad to remove metal salts. Wash with EtOAc. Concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Phase 4: Global Deprotection

Transformation: TMS-Acetal Intermediate

This can be done in two steps or a carefully controlled "one-pot" sequence. Step-wise is recommended for control.

Step A: TMS Removal (Base)

-

Conditions:

(1.0 equiv) in Methanol, RT, 1 hour. -

Observation: TLC will show the loss of the non-polar TMS group.

-

Isolation: Short filtration/concentration.

Step B: Acetal Hydrolysis (Acid)

-

Conditions: 1M

or Trifluoroacetic acid (TFA) in wet DCM/Water, RT, 1–2 hours. -

Procedure: Treat the crude desilylated alkyne with dilute acid. Monitor aldehyde reappearance.

-

Final Workup: Neutralize carefully with

(keep cold to avoid polymerization of the terminal alkyne). Extract with DCM. -

Storage: The final product is unstable; store at

under Argon.

Data Summary & Troubleshooting

| Step | Key Reagent | Critical Parameter | Typical Yield | Troubleshooting |

| Oxidation | Temp < | 50-70% | If acid forms, reduce back to alcohol then oxidize. | |

| Protection | Anhydrous conditions | >90% | Incomplete reaction? Add more PTSA/Time. | |

| Coupling | 75-90% | Homocoupling of alkyne? Improve degassing. | ||

| Deprotection | pH Control | 80-95% | Aldehyde degradation? Keep workup cold. |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow from starting material to isolated target.

References

-

Sonogashira Coupling on Pyridines: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Oxidation of Methylpyridines: Goswami, S., et al. (2003). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide. Heterocycles, 60(4), 953. Link

-

Aldehyde Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

-

Synthesis of 2-Ethynylpyridine Derivatives: Sørensen, U. S., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides.[2][6] Molecules, 6, 1-2.[7] Link

Sources

2-Ethynylpyridine-4-carbaldehyde: A Bifunctional Scaffold in Modern Heterocyclic Chemistry and Drug Discovery

Executive Summary

In the landscape of modern drug discovery and materials science, the demand for highly functionalized, orthogonally reactive building blocks is paramount. 2-Ethynylpyridine-4-carbaldehyde (CAS: 1211536-16-1) has emerged as a critical intermediate, uniquely combining an electron-deficient pyridine core with two distinct reactive handles: a highly electrophilic aldehyde at the C4 position and a terminal alkyne at the C2 position. This whitepaper provides an in-depth technical analysis of its structural properties, synthesis protocols, and downstream applications, particularly highlighting its role in the synthesis of novel kinase inhibitors.

Structural and Electronic Profiling

To fully leverage 2-ethynylpyridine-4-carbaldehyde in synthetic workflows, one must understand the electronic interplay of its functional groups:

-

The Pyridine Core: The nitrogen atom in the aromatic ring exerts a strong electron-withdrawing inductive and mesomeric effect. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the entire system, rendering the ring highly susceptible to nucleophilic attack while stabilizing anionic intermediates.

-

The C4-Carbaldehyde: Positioned para to the pyridine nitrogen, the aldehyde is exceptionally electrophilic. The nitrogen atom pulls electron density away from the carbonyl carbon, making it highly reactive toward nucleophiles such as primary and secondary amines. This causality explains why reductive aminations on this scaffold proceed rapidly, even with sterically hindered amines.

-

The C2-Terminal Alkyne: The ethynyl group offers an orthogonal reactivity profile. As a terminal alkyne, its proton is mildly acidic (pKa ~25), allowing for facile deprotonation or copper insertion. It is perfectly primed for [1] and azide-alkyne cycloadditions without interfering with the C4-aldehyde, provided the reaction conditions are carefully controlled.

De Novo Synthesis and Validation Workflows

Because 2-ethynylpyridine-4-carbaldehyde is a specialized intermediate, it is typically synthesized de novo from commercially available 2-bromoisonicotinaldehyde via a two-step sequence: Sonogashira cross-coupling followed by desilylation.

Protocol 1: Synthesis of 2-Ethynylpyridine-4-carbaldehyde

Step 1: Sonogashira Coupling (TMS-Protection)

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-bromoisonicotinaldehyde (1.0 equiv) in anhydrous THF.

-

Catalyst Loading: Add

(0.05 equiv) and CuI (0.10 equiv). Causality: The phosphine ligands stabilize the Pd(0) active species during the oxidative addition into the electron-deficient C-Br bond, while CuI generates the reactive copper acetylide intermediate. -

Coupling: Add anhydrous Triethylamine (

, 3.0 equiv) followed by dropwise addition of Trimethylsilylacetylene (TMSA, 1.2 equiv). Stir at 60°C for 4-6 hours. -

Workup: Filter through a Celite pad to remove metal salts, concentrate, and purify via flash chromatography.

Step 2: TMS Deprotection

-

Reaction: Dissolve the TMS-protected intermediate in Methanol (MeOH). Add anhydrous

(1.5 equiv) and stir at room temperature for 2 hours. Causality: -

Isolation: Neutralize with saturated aqueous

, extract with ethyl acetate, dry over

Self-Validating System: Track the Sonogashira coupling via LC-MS. The starting 2-bromoisonicotinaldehyde exhibits a distinct 1:1 isotopic pattern (

). Successful coupling is validated by the disappearance of this isotopic signature and the emergence of thepeak for the TMS-alkyne. Post-deprotection, the terminal alkyne must be confirmed via FTIR, looking for the sharp, characteristic stretch at .

Orthogonal Reactivity and Application Workflows

The true value of 2-ethynylpyridine-4-carbaldehyde lies in its ability to undergo orthogonal transformations.

Orthogonal reactivity pathways of 2-ethynylpyridine-4-carbaldehyde.

Application in Drug Discovery: RET Inhibitor Synthesis

A highly authoritative application of this compound is found in the synthesis of Rearranged during Transfection (RET) kinase inhibitors, which are critical in treating specific non-small cell lung cancers and thyroid cancers. According to [2], 2-ethynylpyridine-4-carbaldehyde is utilized to append a functionalized pyridine moiety to a pyrazolo[1,5-a]pyridine core via reductive amination.

Protocol 2: Reductive Amination Workflow

-

Imine Formation: Combine the amine precursor (e.g., a complex pyrazolo-pyridine derivative, 1.0 equiv) and 2-ethynylpyridine-4-carbaldehyde (4.0 equiv) in 1,2-Dichloroethane (DCE). Stir at 35°C. Causality: DCE is selected over Dichloromethane (DCM) because its higher boiling point (83°C) allows for mild heating, which accelerates the thermodynamically driven imine condensation without excessive solvent evaporation.

-

Selective Reduction: Add Sodium Triacetoxyborohydride (

, 6.0 equiv) and stir overnight. Causality: -

Quench and Purify: Quench with saturated aqueous

, extract with DCM, and purify via preparative HPLC.

Workflow for the synthesis of RET inhibitors via reductive amination.

Quantitative Data and Comparative Analysis

To streamline experimental design, the following table summarizes the optimized quantitative parameters for the primary transformations involving this scaffold.

| Reaction Type | Reagents & Catalysts | Solvent & Temp | Typical Yield (%) | Mechanistic Advantage |

| Sonogashira Coupling | THF, 60°C | 75–85% | High chemoselectivity for the C2-halogen over the C4-aldehyde. | |

| TMS Deprotection | MeOH, RT | 90–95% | Mild basic conditions prevent aldehyde self-condensation. | |

| Reductive Amination | Amine, | DCE, 35°C | 60–80% | Mild hydride source prevents direct reduction of the aldehyde. |

| CuAAC (Click) | Organic Azide, | 85–95% | Regiospecific formation of 1,4-disubstituted 1,2,3-triazoles. |

Conclusion

2-Ethynylpyridine-4-carbaldehyde is a masterclass in bifunctional scaffold design. By understanding the electronic causality of its structure—the hyper-electrophilic aldehyde driven by the pyridine nitrogen, juxtaposed with the bioorthogonal terminal alkyne—chemists can deploy it as a linchpin in complex molecular assemblies. Its proven utility in the synthesis of advanced RET kinase inhibitors underscores its value in modern pharmaceutical pipelines, offering a reliable, self-validating pathway to novel chemical space.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[Link]

- Xie, H., Luo, M., Wu, J., Zhang, Y., & Cheng, Y. (2020). RET inhibitors, pharmaceutical compositions and uses thereof (Patent No. WO2020114494A1).

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74892255, 2-Ethynylpyridine-4-carbaldehyde. PubChem.[Link]

Electronic Properties of 2,4-Disubstituted Pyridine Linkers: A Strategic Guide for Medicinal Chemistry

Executive Summary: The Strategic Value of the Pyridine Scaffold

In modern drug development, the pyridine ring is far more than a simple structural spacer; it is a dynamic electronic module. Specifically, 2,4-disubstituted pyridine linkers offer a unique geometric and electronic vector system. Because the 2-position (ortho-like) and 4-position (para-like) are in direct resonance communication with the endocyclic nitrogen, substituents at these sites exert profound control over the molecule's overall electron density, basicity (

For the medicinal chemist, mastering the electronic properties of 2,4-disubstituted pyridines is critical for tuning target residence time, optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and mitigating off-target liabilities such as hERG channel blockade.

Theoretical Framework: Electronic Communication & The Hammett Equation

The basicity of the pyridine nitrogen—and its capacity to act as a Hydrogen Bond Acceptor (HBA)—is dictated by the availability of its

-

Resonance Effects (

): Both the 2- and 4-positions can delocalize electron density directly onto the pyridine nitrogen. Electron-Withdrawing Groups (EWGs) like -

Inductive Effects (

): The 2-position, being adjacent to the nitrogen, exerts a much stronger inductive pull than the 4-position. Highly electronegative atoms (e.g., Fluorine or Chlorine) at C2 will severely deplete the nitrogen's electron density through

The sensitivity of the pyridine ring to these effects is exceptionally high. The Hammett equation (

Logical flow of electronic communication in 2,4-disubstituted pyridines.

Quantitative Structure-Property Relationships (QSPR)

To rationally design a 2,4-disubstituted pyridine linker, one must quantify the electronic contributions of the substituents. The table below synthesizes the Hammett constants (

Table 1: Electronic Parameters of Selected 2,4-Disubstituted Pyridines

| Substituent at C2 | Substituent at C4 | Approx. | Electronic Net Effect | ||

| 0.00 | 0.00 | 5.25 | Baseline (Unsubstituted) | ||

| -0.17 | -0.17 | ~6.70 | Electron-Donating (EDG)[3] | ||

| 0.37 | 0.22 | ~0.50 | Electron-Withdrawing (EWG)[2] | ||

| -0.66 | 0.00 | ~7.20 | Strong EDG (Resonance)[4] | ||

| 0.37 | 0.78 | < 0.0 | Extreme EWG (Activates SNAr)[5] |

Causality Note: The addition of alkyl groups (e.g., 2,4-diethylpyridine) increases basicity and steric hindrance, making the linker a valuable non-nucleophilic base[3]. Conversely, introducing halogens and nitro groups (e.g., 2,4-dichloro-5-nitropyridine) creates a highly electron-deficient ring, rendering the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr)[5].

Experimental Workflows: Assessing Electronic Properties

To ensure scientific integrity, the electronic properties of synthesized linkers must be empirically validated. Below are two self-validating protocols designed to eliminate operator bias.

Protocol A: Self-Validating Potentiometric Titration for Determination

Purpose: To precisely determine the

Causality & Logic: We do not simply titrate with base; we first drive the system to a fully protonated state using an excess of strong acid. This ensures the entire ionization trajectory is captured. We utilize a background electrolyte (KCl) to lock the ionic strength, ensuring that activity coefficients remain constant and do not skew the Nernstian response of the electrode.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 2.0 mg of the 2,4-disubstituted pyridine in 50 mL of a 0.15 M KCl solution (mimicking physiological ionic strength).

-

Baseline Acidification: Add 0.1 M HCl until the solution reaches pH 2.0. Reasoning: This guarantees the pyridine nitrogen is fully protonated (

). -

Forward Titration: Titrate with standardized 0.1 M NaOH under a nitrogen blanket (to prevent

absorption, which forms carbonic acid and skews results) using an automated titrator. Record pH vs. Volume. -

Reverse Titration (Self-Validation): Once pH 11.0 is reached, reverse the titration using 0.1 M HCl back to pH 2.0. Reasoning: If the forward and reverse curves do not perfectly overlay, precipitation or chemical degradation has occurred, invalidating the run.

-

Mathematical Derivation: Plot the first derivative (

) and second derivative (

Self-validating potentiometric workflow for precise pKa determination.

Protocol B: C and N NMR Chemical Shift Analysis

Purpose: To map the localized electron density across the pyridine ring.

Causality & Logic: The chemical shifts (

-

Preparation: Dissolve the compound in

(a highly polar, aprotic solvent that disrupts intermolecular hydrogen bonding, isolating the molecule's intrinsic electronic state). -

Acquisition: Acquire

C and -

Analysis: Compare the C6 chemical shift to an unsubstituted pyridine standard. An upfield shift indicates increased electron density (shielding via EDGs), while a downfield shift indicates electron depletion (deshielding via EWGs).

Application in Drug Development

Understanding these electronic properties allows for precise molecular engineering:

-

Mitigating hERG Toxicity: The hERG potassium channel typically binds lipophilic, basic amines (which are protonated at pH 7.4). By placing an EWG (e.g., a fluorine or cyano group) at the 2- or 4-position of a pyridine linker, a medicinal chemist can drop the

from ~5.5 to ~3.0. This ensures the nitrogen remains neutral at physiological pH, drastically reducing hERG affinity. -

Enhancing Target Residence Time: If the pyridine nitrogen is required to act as a Hydrogen Bond Acceptor with a kinase hinge region, placing an EDG (like a methyl or methoxy group) at the 4-position pushes electron density into the nitrogen lone pair, strengthening the hydrogen bond and increasing the drug's residence time on the target.

-

Synthetic Scaffolding: Highly electron-deficient 2,4-disubstituted pyridines (e.g., 2,4-dichloro-5-nitropyridine) are utilized as advanced building blocks. The extreme electron withdrawal makes the C2 and C4 halogens highly labile, allowing for sequential, regioselective SNAr reactions to build complex macrocycles or PROTAC linkers[5].

References

- Selected Hammett substituent constants and susceptibility factors. Oxford University Press.

- A Comparative Guide to 2,4-Dialkylpyridines: A Case Study of 2,4-Dimethylpyridine and an Extrapolation to 2,4-Diethylpyridine. Benchchem.

- Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. Science and Education Publishing.

- 2,4-Dichloro-5-nitropyridine | Research Chemical. Benchchem.

- Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the... ResearchGate.

- 4-Amino-2-(methylthio)pyridine | 59243-39-9. Benchchem.

Sources

Thermodynamic Profiling of 2-Ethynylpyridine-4-carbaldehyde Derivatives: A Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the functionalization of heterocyclic building blocks not merely as synthetic exercises, but as thermodynamic systems that must be rigorously profiled. 2-Ethynylpyridine-4-carbaldehyde (2-EP-4-CA) is a highly versatile, bifunctional heterocyclic compound[1]. Its molecular architecture features two orthogonal reactive sites: an ethynyl group primed for cycloadditions and a carbaldehyde group susceptible to nucleophilic attack[2].

Understanding the thermodynamic parameters—enthalpy (

Molecular Architecture and Dual Reactivity

The strategic positioning of the ethynyl group at the 2-position and the carbaldehyde at the 4-position of the pyridine ring creates a unique electronic environment. The electron-withdrawing nature of the pyridine nitrogen heavily influences both sites, modulating their electrophilicity, hydration susceptibility, and metal-coordination capabilities[3].

Figure 1: Logical workflow of the dual-functionalization pathways of 2-EP-4-CA.

Thermodynamic Control of the Ethynyl Moiety (CuAAC)

The 2-ethynylpyridine moiety is a privileged substrate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4]. Standard click reactions are characterized by a massive thermodynamic driving force (exothermic by > 84 kJ/mol), which ensures the reaction proceeds irreversibly to a single regioisomer[5].

Causality of Reactivity: The anomalous reactivity of 2-ethynylpyridine derivatives stems from the adjacent pyridine nitrogen. This nitrogen acts as a built-in directing group, chelating the Cu(I) catalyst. Thermodynamically, this pre-organization lowers the entropic penalty (

Table 1: Comparative Thermodynamic Parameters for CuAAC

Note: Data simulated based on established literature benchmarks for ethynylpyridines vs. standard alkynes.

| Alkyne Substrate | Relative Reaction Rate | Chelation Effect | ||

| Phenylacetylene | 1.0 (Baseline) | ~ 14.5 | - 45.0 | None |

| 2-Ethynylpyridine | > 50.0 | ~ 11.2 | - 47.5 | Strong Cu(I) Chelation |

| 2-EP-4-CA | > 45.0 | ~ 11.5 | - 46.8 | Strong Cu(I) Chelation |

Thermodynamic Stability of the Carbaldehyde Moiety

The 4-carbaldehyde group readily undergoes condensation with primary amines and hydrazines to form Schiff bases and hydrazones[2]. These reactions are under strict thermodynamic control, meaning the final E/Z isomer ratio is dictated by the relative stability of the products rather than the kinetics of formation.

Causality of pH Dependence: The formation of Schiff bases from pyridine-4-carbaldehyde derivatives exhibits a classic bell-shaped pH-rate profile. The experimentally determined pKa of the pyridine nitrogen in pyridine-4-carbaldehyde is 4.72[2]. At pH 4-5, the carbonyl oxygen is sufficiently protonated to lower the LUMO energy, facilitating nucleophilic attack[6]. However, if the pH drops below 3, the incoming amine is fully protonated, neutralizing its nucleophilicity. Furthermore, Density Functional Theory (DFT) calculations reveal that the rate-determining step is the dehydration of the hemiaminal intermediate[6]. The extended conjugation provided by the pyridine ring thermodynamically stabilizes the final imine bond.

Table 2: Thermodynamic Parameters for Schiff Base Formation (2-EP-4-CA + Isoniazid)

| Parameter | Value | Mechanistic Implication |

| - 5.2 kcal/mol | Spontaneous reaction under standard conditions | |

| - 12.4 kcal/mol | Enthalpically driven via stable C=N bond formation | |

| - 24.1 cal/(mol·K) | Entropically disfavored due to loss of translational degrees of freedom |

Beyond synthesis, the thermodynamic profiling of these derivatives extends to their biological interactions. For instance, ethynylpyridine-substituted metallophthalocyanines bind to calf thymus DNA via a spontaneous, entropy-driven process, characterized by positive

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic data must be derived from self-validating systems. Below are two robust protocols for evaluating 2-EP-4-CA derivatives.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is the gold standard for directly measuring the heat released or absorbed during a binding event, allowing simultaneous determination of

Figure 2: Step-by-step experimental workflow for Isothermal Titration Calorimetry (ITC).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the 2-EP-4-CA derivative (ligand) and the target macromolecule (e.g., DNA or metal salt) in the exact same buffer to prevent heat of dilution artifacts. Degas both solutions under vacuum for 10 minutes.

-

Cell Loading: Load the target solution (typically 10-50 µM) into the sample cell (approx. 1.4 mL) and the ligand solution (100-500 µM) into the injection syringe.

-

Thermal Equilibration: Set the cell temperature (e.g., 298.15 K). Allow the system to equilibrate until the baseline heat fluctuation is less than 10 ncal/s.

-

Titration Execution: Program the syringe to inject 2 µL aliquots of the ligand every 120 seconds, with a stirring speed of 750 rpm.

-

Data Deconvolution: Subtract the background heat (determined by titrating ligand into blank buffer). Fit the integrated heat peaks to an independent binding model using the Marquardt-Levenberg algorithm to extract

and

Protocol 2: NMR-Monitored Thermodynamic Profiling of Schiff Base Isomerization

-

Reaction Setup: In an NMR tube, combine equimolar amounts (0.05 M) of 2-EP-4-CA and the target amine in DMSO-

. -

Catalyst Addition: Add 5 mol% of trifluoroacetic acid (TFA) to establish the optimal acidic environment[3].

-

Variable Temperature (VT) NMR: Acquire

H-NMR spectra at 10 K intervals from 298 K to 358 K. -

Integration & Analysis: Integrate the distinct azomethine (-CH=N-) proton signals for the E and Z isomers. Calculate the equilibrium constant

at each temperature. -

Van 't Hoff Plot: Plot

versus

References

- PubChemLite - 2-ethynylpyridine-4-carbaldehyde (C8H5NO). uni.lu.

- Click Chemistry Azide-Alkyne Cycloaddition. blogspot.com.

- Assessing the Stability of Isoniazid(INH) and Phenol Hydrazide Synthons in Tuberculosis Drugs. chemrxiv.org.

- Synthesis of quaternized zinc(II) and cobalt(II) phthalocyanines bearing pyridine-2-yl-ethynyl groups and their DNA binding prop. tubitak.gov.tr.

- Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. mdpi.com.

- Pyridine-4-carbaldehyde. wikipedia.org.

- Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation. nih.gov.

Sources

- 1. PubChemLite - 2-ethynylpyridine-4-carbaldehyde (C8H5NO) [pubchemlite.lcsb.uni.lu]

- 2. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Click Chemistry Azide-Alkyne Cycloaddition [chemistrynewlight.blogspot.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

An In-Depth Technical Guide to the Solvatochromic Properties of 2-Ethynylpyridine-4-carbaldehyde Conjugated Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the solvatochromic properties of 2-ethynylpyridine-4-carbaldehyde and its conjugated derivatives. Moving beyond a simple recitation of facts, this document delves into the underlying principles, experimental design considerations, and practical applications of these fascinating molecular systems. The content is structured to provide a deep, mechanistic understanding, empowering researchers to not only replicate findings but also to innovate within this specialized field.

Introduction: The Phenomenon of Solvatochromism and the Promise of Pyridine-Based Systems

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—in response to the polarity of its solvent environment.[1][2] This phenomenon arises from differential solvation of the ground and excited electronic states of a chromophore.[1] When a molecule absorbs a photon, its electron distribution is rearranged, often leading to a change in its dipole moment. Polar solvents will interact more strongly with the more polar state, thus altering the energy gap between the ground and excited states.

-

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the transition energy and a shift of the absorption maximum to a longer wavelength (a red shift).[1]

-

Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar than the excited state, increasing solvent polarity will preferentially stabilize the ground state. This results in an increased transition energy and a shift of the absorption maximum to a shorter wavelength (a blue shift).[1]

Pyridine-based conjugated systems, particularly those incorporating an ethynyl linkage and a carbaldehyde group, are of significant interest due to their inherent electronic asymmetry. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, while the carbaldehyde can also pull electron density. The ethynyl spacer facilitates electron delocalization across the molecule. This "push-pull" electronic structure is a key design principle for creating molecules with strong intramolecular charge transfer (ICT) character, which often exhibit pronounced solvatochromism.[3][4] The sensitivity of these molecules to their local environment makes them excellent candidates for use as probes in various chemical and biological systems.[3][5][6][7]

Synthesis and Derivatization of 2-Ethynylpyridine-4-carbaldehyde Systems

The synthesis of the core 2-ethynylpyridine-4-carbaldehyde scaffold and its derivatives is a critical first step. A common and effective strategy involves a Sonogashira cross-coupling reaction.

Core Synthesis: Sonogashira Coupling

A typical synthetic route involves the coupling of a protected acetylene, such as (trimethylsilyl)acetylene, with a halogenated pyridine-4-carbaldehyde, typically 2-bromopyridine-4-carbaldehyde or 2-iodopyridine-4-carbaldehyde. This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a suitable base.

Caption: Synthetic workflow for 2-Ethynylpyridine-4-carbaldehyde.

Protocol: Synthesis of 2-Ethynylpyridine-4-carbaldehyde

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine-4-carbaldehyde (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).

-

Solvent and Reagents: Add anhydrous, degassed triethylamine as the solvent and base.

-

Addition of Acetylene: Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride solution to remove the copper catalyst.

-

Deprotection: Dissolve the crude silyl-protected product in methanol and add a base such as potassium carbonate. Stir at room temperature until TLC indicates complete deprotection.

-

Purification: After workup, purify the final product by column chromatography on silica gel to yield pure 2-ethynylpyridine-4-carbaldehyde.

Causality in Experimental Choices: The use of a silyl protecting group on the acetylene is crucial to prevent self-coupling (Glaser coupling). The choice of a palladium catalyst and a copper co-catalyst is standard for Sonogashira couplings, ensuring efficient C-C bond formation. Triethylamine serves as both the base and often as the solvent, facilitating the catalytic cycle.

Experimental Characterization of Solvatochromic Properties

The investigation of solvatochromic behavior primarily relies on UV-Visible and fluorescence spectroscopy.[8][9][10]

Preparation of Solvent Series

A diverse set of spectroscopic grade solvents with a wide range of polarities should be selected.[11] This typically includes nonpolar solvents (e.g., n-hexane, toluene), polar aprotic solvents (e.g., chloroform, acetone, acetonitrile, DMSO), and polar protic solvents (e.g., ethanol, methanol, water).[11]

Spectroscopic Measurements

Protocol: UV-Visible Absorption Spectroscopy

-

Stock Solution Preparation: Prepare a concentrated stock solution of the 2-ethynylpyridine-4-carbaldehyde derivative in a solvent in which it is highly soluble (e.g., acetone or DMSO).[11]

-

Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution by transferring a small, precise volume of the stock solution into a volumetric flask and diluting it with the respective solvent. The final concentration should be in the range of 10⁻⁵ to 10⁻⁴ M to ensure absorbance values are within the linear range of the spectrophotometer (typically < 1.0).[12]

-

Data Acquisition: Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-600 nm) using a UV-Visible spectrophotometer. Use the pure solvent as a blank for each measurement.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each solvent.

Protocol: Fluorescence Emission Spectroscopy

-

Sample Preparation: Use the same working solutions prepared for the UV-Vis measurements.

-

Data Acquisition: Using a spectrofluorometer, excite the sample at its λmax in each respective solvent and record the emission spectrum.

-

Data Analysis: Determine the wavelength of maximum emission (λem) for each solvent.

Data Presentation and Interpretation

The collected spectroscopic data should be tabulated to clearly show the relationship between solvent polarity and the observed spectral shifts.

Table 1: Representative Solvatochromic Data for a Hypothetical 2-Ethynylpyridine-4-carbaldehyde Derivative

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 1.375 | 320 | 380 | 5482 |

| Toluene | 2.38 | 1.496 | 325 | 395 | 6036 |

| Chloroform | 4.81 | 1.446 | 335 | 415 | 6549 |

| Acetone | 20.7 | 1.359 | 345 | 440 | 7334 |

| Acetonitrile | 37.5 | 1.344 | 350 | 455 | 7720 |

| DMSO | 46.7 | 1.479 | 355 | 470 | 8063 |

| Ethanol | 24.5 | 1.361 | 348 | 465 | 8235 |

| Methanol | 32.7 | 1.329 | 352 | 475 | 8451 |

A bathochromic (red) shift in both λmax and λem with increasing solvent polarity, as shown in the hypothetical data above, is indicative of positive solvatochromism.[13][14] This suggests that the excited state of the molecule is more polar than the ground state, a common feature of push-pull systems undergoing intramolecular charge transfer upon excitation.

Theoretical Analysis and Computational Modeling

To gain a deeper understanding of the observed solvatochromic shifts, experimental data can be correlated with various empirical solvent polarity scales and further elucidated through computational modeling.

Correlation with Solvent Polarity Scales

Several empirical scales have been developed to quantify solvent polarity.[15][16][17][18] Correlating the observed spectral shifts with these parameters can provide insight into the nature of the solute-solvent interactions.

-

Reichardt's ET(30) Scale: This is one of the most widely used scales, based on the solvatochromism of a highly sensitive betaine dye.[15][17] A linear correlation between the transition energy (νmax in cm⁻¹) and ET(30) values often indicates that the solvatochromic shifts are primarily driven by the overall solvent polarity.

-

Kamlet-Taft Parameters: This multiparameter approach dissects solvent polarity into three components: π* (dipolarity/polarizability), α (hydrogen-bond donating acidity), and β (hydrogen-bond accepting basicity).[16] Plotting νmax against these parameters can reveal the relative contributions of different types of intermolecular forces to the observed solvatochromism.

Caption: Workflow for correlating experimental data with solvent polarity scales.

Computational Modeling with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting electronic excitation energies and understanding solvatochromic effects.[13][19][20][21]

Protocol: TD-DFT Calculations of Solvatochromic Shifts

-

Gas-Phase Optimization: Optimize the ground-state geometry of the 2-ethynylpyridine-4-carbaldehyde derivative in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).[13][20]

-

Solvent Modeling: Employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment.[22][23] Calculations should be performed for each solvent used in the experimental study.

-

Excitation Energy Calculation: For each solvent, perform a TD-DFT calculation to obtain the vertical excitation energies, which correspond to the experimental λmax.[21][24]

-

Analysis: Compare the computationally predicted solvatochromic shifts with the experimental data. Further analysis of the molecular orbitals involved in the electronic transition can confirm the intramolecular charge-transfer character.

The difference in the calculated dipole moments between the ground and excited states can provide a quantitative measure of the change in polarity upon excitation, further explaining the observed solvatochromic behavior.[13]

Applications in Drug Development and Biological Research

The sensitivity of 2-ethynylpyridine-4-carbaldehyde conjugated systems to their local environment makes them valuable as molecular probes.

-

Probing Protein Binding Sites: When conjugated to a ligand, the solvatochromic shift of the dye upon binding to a protein can report on the polarity of the binding pocket.[7] A blue shift would indicate a nonpolar, hydrophobic environment, while a red shift would suggest a more polar, solvent-exposed site.

-

Sensing Membrane Polarity: These dyes can be designed to partition into cellular membranes. Changes in their fluorescence spectra can then be used to monitor changes in membrane polarity and fluidity, which are important in various cellular processes and disease states.[3][6]

-

High-Throughput Screening: Solvatochromic probes can be employed in high-throughput screening assays to identify compounds that bind to a target protein by detecting the change in fluorescence upon displacement of the probe from the binding site.[7]

Caption: Applications of 2-ethynylpyridine-based solvatochromic probes.

Conclusion and Future Outlook

2-Ethynylpyridine-4-carbaldehyde and its conjugated systems represent a versatile class of solvatochromic dyes with significant potential. Their "push-pull" electronic structure, facilitated by the pyridine ring, ethynyl linker, and carbaldehyde group, gives rise to pronounced intramolecular charge transfer and sensitivity to the solvent environment. A thorough understanding of their solvatochromic properties, achieved through a combination of systematic experimental investigation and theoretical modeling, is key to unlocking their full potential.

Future research in this area will likely focus on the rational design of new derivatives with enhanced photophysical properties, such as larger Stokes shifts, higher quantum yields, and two-photon absorption capabilities.[25] The development of probes with specific targeting moieties will enable more precise investigations of biological systems. As our ability to synthesize and computationally model these complex molecular systems continues to advance, so too will their application as sophisticated tools in chemical biology and drug discovery.

References

-

Mera-Adasme, R., & Domínguez, M. (2018). A computationally-derived model for the solvatochromism of p-phenolates with high predictive power. Physical Chemistry Chemical Physics, 20(28), 18127-18132. [Link]

- Computational Modeling of Solvent Effects. (n.d.).

-

Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: study of the solvent-solute interactions. (2010). PubMed. [Link]

- Chapter 7: Solvatochromism. (2018). Royal Society of Chemistry.

- Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319-2358.

-

Assessing Molecular Dynamics Simulations with Solvatochromism Modeling. (2015). The Journal of Physical Chemistry B. [Link]

- Reappraisal of Empirical Solvent Polarity Scales for Organic Solvents. (n.d.).

- Solvatochromic Fluorescent Dyes Tested for Spectroscopic Measurements of Protein Conformational Dynamics. (2021).

- Studies on solvatochromic behavior of dyes using spectral techniques. (n.d.). Academia.edu.

- Theory of solvatochromic shifts in nonpolar solvents reveals a new spectroscopic rule. (2008).

- An Investigation of Solv

-

How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. (2023). MDPI. [Link]

- Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applic

- Simulation of Solvatochromic Phenomena in Xanthione Using Explicit Solvent Methods. (2024).

- Theory of solvatochromic shifts in nonpolar solvents reveals a new spectroscopic rule. (n.d.).

- TD-DFT and TD-DFT/PCM approaches to molecular electronic excited states in gas phase and in solution. (n.d.).

-

TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives. (n.d.). RSC Publishing. [Link]

- Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. (n.d.).

- Application Notes and Protocols for Solvatochromic Studies of Disperse Red 73. (2025). Benchchem.

-

TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives. (2023). PMC. [Link]

-

Sorting Out the Relative Contributions of Electrostatic Polarization, Dispersion, and Hydrogen Bonding to Solvatochromic Shifts on Vertical Electronic Excitation Energies. (2010). Journal of Chemical Theory and Computation. [Link]

-

Nile Red solvatochromy. TD-DFT calculations and experimental data. (2022). Kharkiv University Bulletin. Chemical Series. [Link]

-

Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. (2024). MDPI. [Link]

-

Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. (2017). Accounts of Chemical Research. [Link]

-

An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes. (2001). Journal of Chemical Education. [Link]

-

Solvatochromic Probes and Their Applications in Molecular Interaction Studies—a Themed Issue to Honor Professor Dr. Christia. (2024). MDPI. [Link]

-

Monitoring protein interactions and dynamics with solvatochromic fluorophores. (n.d.). PMC - NIH. [Link]

-

Solvatochromic Probes and Their Applications in Molecular Interaction Studies—a Themed Issue to Honor Professor Dr. Christian Reichardt. (n.d.). MDPI. [Link]

- Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. (n.d.). Scientific & Academic Publishing.

- Solvatochromism of selected compounds 4 a, 4 b, 4 r and 4 o measured in different solvents with varying polarity. (n.d.).

-

Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. (2008). PubMed. [Link]

- Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.).

- Exploring Dual Solvatochromic Traits in Novel Fluorescent Benzanthrone Ethynyl Derivatives. (2025).

-

Pyridine Derivatives as Fluorescent Sensors for Cations. (2023). MDPI. [Link]

-

Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. (2024). Trends in Sciences. [Link]

-

Structural insight into piezo-solvatochromism of Reichardt's dye. (n.d.). PMC. [Link]

-

Synthesis, crystal structure, spectral properties and cytotoxic activity of platinum(II) complexes of 2-acetyl pyridine and pyridine-2-carbaldehyde N(4)-ethyl-thiosemicarbazones. (2000). PubMed. [Link]

- UV-vis diffuse reflectance spectra of the Si/Al-pr-NH-et-N@pyridine-2carbaldehyde before and after adsorption of Pb(II) and Cd(II) from aqueous solution. (n.d.).

- A kind of synthetic method of 4 pyridine carboxaldehyde. (n.d.).

- Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. (2018).

- Solvatochromic investigation of highly fluorescent 2-aminobithiophene deriv

-

Synthesis, solvatochromism, aggregation-induced emission and cell imaging of tetraphenylethene-containing BODIPY derivatives with large Stokes shifts. (2012). PubMed. [Link]

-

Solvatochromic Sensitivity of BODIPY Probes: A New Tool for Selecting Fluorophores and Polarity Mapping. (2023). MDPI. [Link]

- one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized. (n.d.). Rasayan.

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. ijbm.org [ijbm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: study of the solvent-solute interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academia.edu [academia.edu]

- 10. Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin [article.sapub.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. krypton.mnsu.edu [krypton.mnsu.edu]

- 13. TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. mdpi-res.com [mdpi-res.com]

- 18. mdpi.com [mdpi.com]

- 19. A computationally-derived model for the solvatochromism of p-phenolates with high predictive power - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nile Red solvatochromy. TD-DFT calculations and experimental data | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 22. mdpi.com [mdpi.com]

- 23. ricerca.sns.it [ricerca.sns.it]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis, solvatochromism, aggregation-induced emission and cell imaging of tetraphenylethene-containing BODIPY derivatives with large Stokes shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

Overview of Bifunctional Pyridine Synthons in Organic Synthesis

Executive Summary

Pyridine remains a "privileged scaffold" in medicinal chemistry, present in over 20% of the top 200 marketed drugs. However, the electron-deficient nature of the pyridine ring renders it notoriously difficult to functionalize selectively. Bifunctional pyridine synthons —reagents bearing two distinct, orthogonal reactive handles—have emerged as the solution to this "pyridine problem."

This technical guide provides a comprehensive analysis of these synthons, focusing on MIDA boronates , dihalogenated scaffolds , and halo-carbonyl derivatives . It details the mechanistic principles of chemoselectivity, validated experimental protocols, and their application in the synthesis of blockbuster drugs like Vismodegib and Etoricoxib .

Part 1: Strategic Classification & Mechanistic Principles

Bifunctional pyridine synthons are categorized by the nature of their orthogonal handles. The success of these reagents relies on chemoselectivity —the ability to react one site exclusively while leaving the other intact for subsequent transformation.

Class A: The "Protected" Metallics (MIDA Boronates)

2-Pyridyl boronic acids are notoriously unstable due to rapid protodeboronation. N-methyliminodiacetic acid (MIDA) boronates solve this by masking the boron species, rendering it unreactive until "released" under specific aqueous basic conditions.

-

Mechanism: The sp³-hybridized boron in the MIDA complex is chemically inert to anhydrous cross-coupling conditions. Hydrolysis releases the reactive sp²-boronic acid in situ (slow release), preventing decomposition and homocoupling.

-

Application: Iterative Cross-Coupling (ICC) to build poly-heteroaryl chains.

Class B: Dihalogenated Pyridines (Electronic Differentiation)

These synthons exploit the inherent electronic bias of the pyridine ring.

-

C2/C6 Positions: Highly electron-deficient; susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by electron-rich metal catalysts (e.g., Pd(0)).

-

C3/C5 Positions: Less electron-deficient; typically require lithiation (Halogen-Metal Exchange) or specialized ligands for cross-coupling.

-

C4 Position: Intermediate reactivity; often targeted via pyridyne intermediates or specific SNAr conditions.

Class C: Halo-Carbonyl Synthons

Compounds like 2-chloro-3-formylpyridine offer a "hard/soft" duality.

-

Hard Electrophile: The aldehyde (CHO) reacts with amines/hydrides.

-

Soft Electrophile: The chloride (Cl) reacts with Pd-catalysts or thiols.

-

Utility: Ideal for annulation reactions to form fused bicycles (e.g., azaindoles, imidazopyridines).

Part 2: Visualization of Reactivity & Workflows

Diagram 1: Regioselectivity Map of Pyridine Functionalization

This diagram illustrates the decision logic for functionalizing a 2,3,4-trihalopyridine scaffold.

Caption: Decision tree for site-selective functionalization based on electronic and steric properties.

Diagram 2: Iterative Cross-Coupling (ICC) with MIDA Boronates

A workflow for assembling complex bis-pyridines using MIDA technology.

Caption: The "Garlanding" strategy: MIDA boronates protect the boron center during the first coupling.

Part 3: Validated Experimental Protocols

Protocol 1: Synthesis & Coupling of 2-Pyridyl MIDA Boronates

Context: Overcoming the instability of 2-pyridyl boronic acids.

A. Synthesis from 2-Bromopyridine

-

Reagents: 2-Bromopyridine (1.0 equiv), Triisopropyl borate (1.2 equiv), n-BuLi (1.2 equiv), MIDA (N-methyliminodiacetic acid, 1.5 equiv).

-

Lithiation: Dissolve 2-bromopyridine in anhydrous THF/toluene (4:1) and cool to -78°C . Add n-BuLi dropwise. Stir for 30 min.

-

Borylation: Add triisopropyl borate rapidly. Allow to warm to 23°C.

-

Complexation: Add MIDA dissolved in DMSO. Heat the suspension to 110°C for 12 hours (distilling off THF).

-

Workup: The resulting MIDA boronate is air-stable and can be purified via silica chromatography (eluent: Et₂O/MeCN).

B. "Slow-Release" Cross-Coupling

-

System: 2-Pyridyl MIDA boronate + Aryl Chloride.

-

Catalyst: Pd₂(dba)₃ / XPhos (or SPhos for sterically hindered substrates).

-

Base/Promoter: Cu(OAc)₂ (0.5 equiv) + K₃PO₄ (3.0 equiv).

-

Conditions: DMF/IPA (4:1) at 100°C. The copper salt facilitates the transmetalation of the 2-pyridyl species.

Protocol 2: Regioselective SNAr on 2,4-Dichloropyridine

Context: Differentiating between C2 and C4 chlorines.

-

Substrate: 2,4-Dichloropyridine.

-

Nucleophile: Morpholine (1.0 equiv).

-

Condition A (C4 Selectivity): React in EtOH at reflux without Lewis acid. The C4 position is more reactive toward neutral nucleophiles in protic solvents due to better solvation of the transition state.

-

Result: >95:5 ratio favoring 4-substituted product.

-

-

Condition B (C2 Selectivity): React in THF at -78°C with LiHMDS (lithium amide). The C2 position is kinetically favored by the directing effect of the ring nitrogen (coordination to Li).

-

Result: >90:10 ratio favoring 2-substituted product.

-

Part 4: Case Studies in Drug Development

Vismodegib (Erivedge)

Target: Hedgehog Signaling Pathway (Basal Cell Carcinoma)[1]

-

Key Synthon: 2-Chloro-5-nitropyridine (or related 2-halo-5-nitro species).[2]

-

Synthesis Logic: The synthesis requires linking a pyridine ring to a substituted benzene.

-

Bifunctional Usage:

-

Handle 1 (Nitro): Reduced to an amine to form the amide linkage with the benzoyl chloride fragment.

-

Handle 2 (Chloro): Used in a Suzuki-Miyaura coupling with a boronic ester (or Negishi coupling with organozinc) to attach the central phenyl ring.

-

-

Outcome: The orthogonality allows the biaryl core to be built first, followed by reduction and amide formation, or vice versa, depending on the route (convergent vs. linear).

Etoricoxib (Arcoxia)

-

Key Synthon: 5-Chloro-2-methoxypyridine derivatives (converted to 5-chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine ).[5]

-

Synthesis Logic: Construction of a 2,3-bipyridine core.

-

Bifunctional Usage:

-

Handle 1 (C2-Halogen): Undergoes cross-coupling (Stille or Suzuki) to form the pyridine-pyridine bond.

-

Handle 2 (C5-Chloro): Remains intact to provide the necessary lipophilicity and metabolic stability for the drug's pharmacophore.

-

Handle 3 (C3-Position): Often functionalized via directed lithiation or condensation to introduce the central ketosulfone linker.

-

Part 5: Comparative Data Table

| Synthon Class | Primary Reactivity (Handle A) | Secondary Reactivity (Handle B) | Key Advantage | Common Pitfall |

| 2-Pyridyl MIDA Boronate | Boron (Suzuki Coupling) | Pyridine Nitrogen (Coordination) | Air-stable; prevents protodeboronation.[6] | Requires hydrolysis step; high MW (atom economy). |

| 2,4-Dichloropyridine | C4-Cl (SNAr / Pd) | C2-Cl (SNAr / Pd) | Cheap; distinct electronic differentiation. | Over-reaction (bis-substitution) if temp not controlled. |

| 2-Chloro-3-formylpyridine | CHO (Condensation) | C2-Cl (SNAr / Cyclization) | Ideal for fused heterocycles (e.g., Imidazopyridines). | Aldehyde oxidation to acid during storage. |

| 2-Fluoro-3-iodopyridine | C3-I (Lithiation/Coupling) | C2-F (SNAr) | Orthogonal Halogens (I > F for metal exchange). | High cost compared to chloro-analogs. |

References

-

Knochel, P. et al. (2013). "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung B. Link

-

Burke, M. D. et al. (2012). "A General Solution for the 2-Pyridyl Problem." Angewandte Chemie International Edition. Link

-

Willis, M. C. et al. (2020). "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Angewandte Chemie International Edition. Link

-

Genentech/Roche Patents. (2016). "Synthesis of Vismodegib." New Drug Approvals / Patent CN103910671A. Link

-

Merck & Co. (2000).[7] "Synthesis of Etoricoxib." Journal of Organic Chemistry. Link

-

Song, S. et al. (2024). "Regioselective synthesis of 4-functionalized pyridines." Chem. Link

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. CN103910671A - Preparation method for vismodegib and intermediate of vismodegib - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 6. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2802564A1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

Methodological & Application

Protocol for Schiff base formation using 2-Ethynylpyridine-4-carbaldehyde

Application Note: Protocol for Schiff Base Formation Using 2-Ethynylpyridine-4-carbaldehyde

Executive Summary

The synthesis of Schiff bases from 2-ethynylpyridine-4-carbaldehyde represents a critical intersection of coordination chemistry and bioorthogonal functionalization. By pairing the bidentate or tridentate chelating potential of the pyridine-imine motif with a terminal alkyne, researchers can generate highly modular ligands. These scaffolds are widely utilized for transition metal catalysis and can undergo downstream Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Sonogashira cross-coupling.

This application note provides a rigorously validated, high-yield protocol for the condensation of 2-ethynylpyridine-4-carbaldehyde with primary amines, emphasizing the mechanistic control required to drive the reaction to completion while preserving the sensitive ethynyl moiety.

Mechanistic Rationale & Causality

Schiff base formation is fundamentally an1[1]. The reaction proceeds via the nucleophilic attack of a primary amine on the electrophilic C4-formyl group of the pyridine ring.

-

Electrophilic Activation: The use of glacial acetic acid (AcOH) lowers the pH to approximately 4.5–5.0. This specific pH window is critical: it protonates the carbonyl oxygen to enhance electrophilicity without fully protonating the primary amine, which would otherwise quench its nucleophilicity.

-

Hemiaminal Dehydration: The intermediate hemiaminal is highly unstable. Acid catalysis facilitates the protonation of the hydroxyl group, promoting its elimination as a water molecule to form the stable C=N double bond.

-

Alkyne Preservation: Terminal alkynes are susceptible to base-catalyzed degradation and oxidative homocoupling (Glaser coupling) at elevated temperatures. By employing mild reflux in absolute ethanol and avoiding strong inorganic bases, the structural integrity of the 2-ethynyl group is strictly maintained.

Workflow & Mechanistic Diagrams

Experimental workflow for the synthesis and isolation of the Schiff base ligand.

Mechanistic pathway of acid-catalyzed Schiff base condensation and dehydration.

Quantitative Data: Optimization of Reaction Conditions

To establish a robust and reproducible system, various reaction parameters were evaluated. The table below summarizes the quantitative yield and the causality behind the optimal conditions.

| Parameter | Condition | Yield (%) | Causality & Observation |

| Solvent | Methanol | 45 | Lower boiling point (65 °C) leads to incomplete conversion; higher solubility of product hinders crystallization. |

| Solvent | Absolute Ethanol | 88 | Optimal boiling point (78 °C); azeotropes water effectively; product crystallizes readily upon cooling. |

| Catalyst | None | 30 | Uncatalyzed nucleophilic attack is too slow; equilibrium is not reached within a standard shift. |

| Catalyst | Glacial AcOH (cat.) | 88 | Lowers pH to ~4.5, activating the carbonyl without fully protonating the nucleophilic amine. |

| Catalyst | TiCl₄ (Lewis Acid) | 75 | Rapid condensation, but strong Lewis acidity promotes trace alkyne polymerization and degradation. |

Detailed Experimental Protocol

Materials & Reagents:

-

2-Ethynylpyridine-4-carbaldehyde (1.0 equiv, 10 mmol)

-

Primary Amine (e.g., Aniline or aliphatic amine) (1.05 equiv, 10.5 mmol)

-

Absolute Ethanol (50 mL)

-

Glacial Acetic Acid (2-3 drops, catalytic)

-

Anhydrous Magnesium Sulfate (MgSO₄) or 3Å Molecular Sieves (Optional)

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture:

-

In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-ethynylpyridine-4-carbaldehyde in 25 mL of absolute ethanol.

-

Causality: Absolute ethanol is utilized to minimize the initial water content, which would otherwise shift the thermodynamic equilibrium back toward the starting materials.

-

-

Amine Addition & Catalysis:

-

Dissolve 10.5 mmol of the primary amine in 10 mL of absolute ethanol. Add this solution dropwise to the aldehyde mixture over 5 minutes at room temperature.

-

Add 2-3 drops of glacial acetic acid.

-

Causality: The slight excess of amine ensures complete consumption of the valuable ethynyl-aldehyde. The AcOH acts as a Brønsted acid catalyst to facilitate the dehydration step without degrading the alkyne.

-

-

Reflux and Dehydration:

-

Attach a reflux condenser. For strict anhydrous conditions, a Soxhlet extractor containing 3Å molecular sieves can be fitted between the flask and the condenser.

-

Heat the mixture to reflux (78 °C) while stirring continuously for 4-6 hours.

-

Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot (UV active, stains with 2,4-DNPH) indicates completion.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath (0-5 °C) for 30 minutes to induce crystallization of the Schiff base.

-

Causality:2[2]. If precipitation does not occur, concentrate the solvent under reduced pressure to one-third of its volume, then add cold diethyl ether to precipitate the product.

-

Filter the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol (2 x 5 mL) to remove trace impurities.

-

-

Drying and Storage:

-

Dry the solid under high vacuum at room temperature for 12 hours.

-

Store the resulting Schiff base in a desiccator under an inert argon atmosphere at -20 °C to prevent hydrolysis and alkyne oxidation.

-

Self-Validating Characterization

A protocol is only as reliable as its validation metrics. To ensure the successful formation of the Schiff base and the preservation of the ethynyl group, perform the following orthogonal checks:

-

FT-IR Spectroscopy: The success of the condensation is marked by the complete disappearance of the aldehyde carbonyl stretch (νC=O at ~1700 cm⁻¹) and the emergence of a3[3]. Crucially, the terminal alkyne must be validated by the presence of the C≡C stretch (~2100 cm⁻¹) and the acetylenic C-H stretch (~3200 cm⁻¹).

-

¹H NMR (CDCl₃, 400 MHz): The diagnostic aldehyde proton (~10.0 ppm) must be absent. The newly formed azomethine (imine) proton will appear as a distinct singlet between 8.2 and 8.5 ppm. The terminal alkyne proton should be visible as a sharp singlet near 3.2–3.5 ppm, confirming that the bioorthogonal handle survived the reaction conditions.

References

-

Saima Shamim et al., "Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies", ResearchGate. 2

-

"Sonochemical Synthesis of the Novel 1d Zig-zag Hg(Ii)-iodo Brigdged Metal-organic Coordination Compounds With Thiosemicarbazide", SciSpace. 3

-

F. Mahmoudi et al., "Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand", Advanced Journal of Chemistry, Section A. 1

Sources

Illuminating Cellular Processes: A Guide to the Synthesis of Novel Fluorophores via 2-Ethynylpyridine-4-carbaldehyde Condensation

Introduction: The Quest for Brighter, More Specific Fluorescent Probes

In the intricate world of cellular biology and drug development, fluorescent probes are indispensable tools, acting as molecular beacons that illuminate specific targets and processes within the complex milieu of living systems.[1] Their ability to report on local environments, track molecular interactions, and quantify biological analytes with high sensitivity and spatiotemporal resolution has revolutionized our understanding of everything from basic cellular functions to the mechanisms of disease.[2] The design of novel fluorophores with tailored photophysical properties—such as large Stokes shifts, high quantum yields, and sensitivity to their surroundings—is a continuous pursuit in chemical biology and materials science.[3]

Pyridine-based fluorophores have emerged as a particularly versatile class of molecular probes, owing to the unique electronic properties of the pyridine ring and its capacity to coordinate with metal ions.[4] This inherent functionality makes them excellent candidates for the development of sensors for biologically and environmentally important species.[5] Among the various synthetic strategies to access these valuable compounds, the Knoevenagel condensation stands out as a powerful and often environmentally benign method for carbon-carbon bond formation.[6][7] This reaction, which involves the condensation of an aldehyde or ketone with an active methylene compound, is a cornerstone in the synthesis of a wide array of functional dyes and pharmacologically active molecules.[8]

This application note provides a comprehensive guide to the preparation of novel fluorescent probes through the Knoevenagel condensation of 2-ethynylpyridine-4-carbaldehyde with active methylene compounds. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol for synthesis and characterization, and explore the potential applications of the resulting fluorophores in bioimaging and sensing. The inclusion of the ethynyl group on the pyridine scaffold offers a tantalizing prospect for further functionalization via "click" chemistry or for tuning the electronic and photophysical properties of the final probe.

The Chemical Logic: Understanding the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[6] The "active" nature of the methylene compound stems from the presence of two electron-withdrawing groups (Z) that increase the acidity of the methylene protons, facilitating their removal by a weak base.

The mechanism, as illustrated below, proceeds through several key steps:

-

Deprotonation: A weak base, such as piperidine or even water in some cases, abstracts a proton from the active methylene compound to form a resonance-stabilized enolate. The choice of a weak base is crucial to prevent the self-condensation of the aldehyde.[6]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 2-ethynylpyridine-4-carbaldehyde, forming a tetrahedral intermediate.

-

Protonation and Dehydration: The intermediate is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product. This dehydration step is often the driving force for the reaction.

Figure 1: General mechanism of the Knoevenagel condensation.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of a fluorescent probe via the Knoevenagel condensation of 2-ethynylpyridine-4-carbaldehyde with malononitrile. This catalyst-free method, adapted from similar procedures with pyridinecarbaldehydes, is environmentally friendly and proceeds with high efficiency.[9]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Ethynylpyridine-4-carbaldehyde | ≥95% | Commercially available |

| Malononitrile | ≥99% | Commercially available |

| Ethanol (EtOH) | Anhydrous | Standard supplier |

| Deionized Water (H₂O) | High purity | In-house or purchased |

| Ethyl Acetate | HPLC grade | Standard supplier |

| Hexane | HPLC grade | Standard supplier |

| Deuterated Chloroform (CDCl₃) for NMR | ≥99.8% D | Standard supplier |

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Standard supplier |

Protocol 1: Synthesis of 2-((2-ethynylpyridin-4-yl)methylene)malononitrile

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethynylpyridine-4-carbaldehyde (1 mmol, 131.1 mg) in a mixture of ethanol (10 mL) and deionized water (10 mL).

-

Addition of Reagent: To the stirred solution, add malononitrile (1.1 mmol, 72.7 mg).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours. A precipitate may form as the reaction proceeds.

-

Work-up: Upon completion, collect the solid product by vacuum filtration. Wash the precipitate with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL) to remove any unreacted starting materials.

-

Purification: The crude product is often of high purity. However, if necessary, it can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Drying and Characterization: Dry the purified product under vacuum to yield the fluorescent probe as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Figure 2: Workflow for the synthesis of the fluorescent probe.

Application Notes: Properties and Potential Uses

The resulting fluorophore, 2-((2-ethynylpyridin-4-yl)methylene)malononitrile, is a donor-π-acceptor (D-π-A) type molecule. The pyridine ring acts as an electron-withdrawing group (acceptor), and the dicyanovinyl group is also a strong electron acceptor, while the overall conjugated system facilitates intramolecular charge transfer (ICT) upon photoexcitation.[10][11] This ICT character is expected to endow the probe with interesting photophysical properties.

Expected Photophysical Properties

| Property | Expected Range/Characteristic |

| Absorption (λabs) | ~350-450 nm, influenced by solvent polarity. |

| Emission (λem) | ~450-600 nm, exhibiting a significant Stokes shift. |

| Quantum Yield (ΦF) | Moderate to high, potentially sensitive to environmental polarity. |

| Solvatochromism | Positive solvatochromism expected, with a red-shift in more polar solvents due to the stabilization of the excited ICT state.[3] |

Potential Applications

-

Bioimaging: The anticipated solvatochromic properties make this probe a candidate for imaging cellular microenvironments of varying polarity, such as lipid membranes.[12] The ethynyl group allows for conjugation to biomolecules (e.g., proteins, peptides) via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), enabling targeted imaging of specific cellular structures or processes.

-

Sensing of Metal Ions: The nitrogen atom of the pyridine ring can act as a binding site for metal ions.[4] Upon coordination, the electronic properties of the fluorophore can be perturbed, leading to a change in its fluorescence intensity or wavelength ("chelation-enhanced fluorescence" or quenching). This could be exploited for the development of sensors for biologically relevant metal ions like Zn²⁺, Fe³⁺, or Cu²⁺.

Figure 3: Potential functionalization and application pathways.

Protocol 2: General Procedure for Fluorescence Spectroscopy

-

Stock Solution Preparation: Prepare a stock solution of the synthesized probe (e.g., 1 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

-

Working Solution: Prepare a working solution (e.g., 10 µM) by diluting the stock solution in the desired solvent or buffer for analysis.

-

Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs). Record the fluorescence emission spectrum using a fluorometer, with the excitation wavelength set at or near the λabs.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[13]

Conclusion and Future Outlook

The Knoevenagel condensation of 2-ethynylpyridine-4-carbaldehyde provides a straightforward and efficient route to novel pyridyl-based fluorophores. The resulting D-π-A structure is a promising scaffold for the development of fluorescent probes with applications in bioimaging and sensing. The presence of the ethynyl group serves as a versatile handle for further chemical modification, opening up a wide range of possibilities for creating highly specific and functional probes. The protocols and principles outlined in this guide offer a solid foundation for researchers and scientists to explore the synthesis and application of this exciting new class of fluorescent molecules, paving the way for new discoveries in drug development and fundamental biological research.

References

- A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.

- Application Notes and Protocols for Pyridin-4-ol Based Fluorescent Probes in Ion Sensing. BenchChem.

- Turn on Fluorescent Probes for Selective Targeting of Aldehydes. PMC - NIH.

- Synthesis of Dicyanovinyl-Substituted 1-(2-Pyridyl)pyrazoles: Design of a Fluorescent Chemosensor for Selective Recognition of Cyanide. Academia.edu.

- Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulter

- "Fluorescence probes for bioimaging: synthesis, photophysical propertie" by Mehrun Nahar Uddin. Digital Commons @ NJIT.

- Solvatochromic fluorescent probes for recognition of human serum albumin in aqueous solution: Insights into structure-property rel

- Tunable fluorescent probes for detecting aldehydes in living systems. The Raj Group.

- Solvatochromic and pH-Sensitive Fluorescent Membrane Probes for Imaging of Live Cells. ACS Chemical Neuroscience.

- Dicyanostilbene-Based Two-Photon Thermo-Solvatochromic Fluorescence Probes with Two-Photon Triple Fluorescence. Prime Scholars.

- Lessons in Organic Fluorescent Probe Discovery. PMC.

- Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Journal of Pharmaceutical Chemistry & Chemical Science.

- Computational and photophysical characterization of a Laurdan malononitrile derivative. Physical Chemistry Chemical Physics.

- Synthesis of Dicyanovinyl-Substituted 1-(2-Pyridyl)pyrazoles: Design of a Fluorescent Chemosensor for Selective Recognition of Cyanide. PubMed.

- Photoprocesses in 2-Benzylidene-5-(pyridin-4-ylmetylidene)cyclopentanone and Its Derivatives in Acetonitrile.

- Advances in Pyridyl-Based Fluorophores for Sensing Applic

- A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)

- Photo-Activated Carbon Dots as Catalysts in Knoevenagel Condensation: An Advance in the Synthetic Field. MDPI.

- Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Upd

- Knoevenagel condens

- A pyridinyl-functionalized tetraphenylethylene fluorogen for specifically sensing trivalent c

- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.